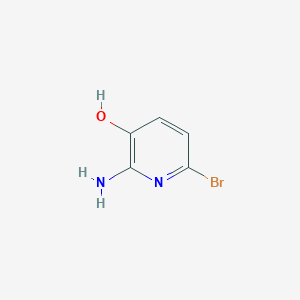

2-Amino-6-bromopyridin-3-OL

Descripción

Significance of Pyridine Scaffolds in Modern Chemical Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that have become indispensable in numerous scientific fields. numberanalytics.com Their unique chemical and electronic properties make them crucial building blocks for a vast range of applications. numberanalytics.comnih.gov In medicinal chemistry, pyridine scaffolds are integral to the development of new drugs, with their presence noted in a significant number of FDA-approved pharmaceuticals. researchgate.netrsc.org The pyridine ring can enhance the solubility and bioavailability of less soluble compounds, a desirable trait in drug discovery. enpress-publisher.comresearchgate.net Pyridine derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. researchgate.netnih.govtandfonline.com

Beyond pharmaceuticals, pyridine derivatives are vital in materials science for creating functional materials like polymers and dyes. numberanalytics.comnumberanalytics.combiosynce.com They also play a significant role in the agrochemical industry as key components in pesticides and herbicides. biosynce.combiosynce.com The versatility of the pyridine scaffold allows for extensive functionalization, making it a valuable tool for synthetic chemists in creating complex molecules with tailored properties. enpress-publisher.comresearchgate.net

Historical Context of Halogenated Aminopyridinols in Research

The introduction of halogen atoms into organic molecules has been a long-standing strategy in chemical research to modulate their physical, chemical, and biological properties. nih.gov The history of halogenated aminopyridinols is intertwined with the broader development of pyridine chemistry. Early work in the 20th century focused on the synthesis and reactivity of various substituted pyridines. vdoc.pub The deliberate incorporation of halogens, such as bromine, into the aminopyridinol framework allows for further synthetic manipulations, particularly in cross-coupling reactions, which have become a cornerstone of modern organic synthesis. mdpi.com

The presence of both an amino and a hydroxyl group, in addition to a halogen, on the pyridine ring creates a multifunctional scaffold. This arrangement offers multiple reaction sites, enabling chemists to build complex molecular architectures. Research into halogenated aminopyridinols has been driven by the desire to create novel compounds with specific biological activities or material properties. The ability of the halogen atom to participate in halogen bonding has also become a topic of interest in crystal engineering, influencing the solid-state structures of these compounds. mdpi.comnih.gov

Overview of 2-Amino-6-bromopyridin-3-OL as a Research Target

This compound is a disubstituted pyridine that has garnered attention as a valuable building block in synthetic chemistry. chemicalbook.comnih.gov Its structure, featuring an amino group, a bromine atom, and a hydroxyl group on the pyridine core, makes it a versatile reagent for the preparation of more complex heterocyclic compounds. chemicalbook.comalfa-chemistry.comchemscene.com The bromine atom, in particular, serves as a handle for introducing various substituents through cross-coupling reactions. This has been exploited in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The compound is also known by other names such as 2-Amino-6-bromo-3-hydroxypyridine. alfa-chemistry.com

Propiedades

IUPAC Name |

2-amino-6-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRWVRYNUHTJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717116 | |

| Record name | 2-Amino-6-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934758-27-7 | |

| Record name | 2-Amino-6-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-bromopyridin-3-OL, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves halogen substitution or coupling reactions. Key approaches include:

- Nucleophilic Substitution : Bromine or iodine atoms in pyridine derivatives (e.g., 6-Bromo-2-iodopyridin-3-OL) can be replaced with amino groups using ammonia or amines under basic conditions (e.g., NaOH or KOtBu) .

- Coupling Reactions : Suzuki-Miyaura coupling with boronic acids using Pd catalysts to introduce aryl/alkyl groups .

- Reductive Amination : Reduction of nitro or cyano precursors in the presence of LiAlH4 or NaBH4 .

Q. Optimization Strategies :

- Control temperature (e.g., 80–100°C for substitution reactions) and use inert atmospheres (N₂/Ar) to prevent oxidation .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | NH₃, NaOH, 80°C, 12h | 60–75% | Competing oxidation of -OH |

| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid, DMF | 50–65% | Catalyst cost, purification |

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- Thermal Stability :

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Nitrile gloves, lab coat, and particulate respirators (EN 143 standard) to avoid inhalation .

- Ventilation :

- Use fume hoods for reactions generating dust/aerosols .

- Storage :

- Store at 2–8°C under inert gas (N₂) to prevent degradation .

- Emergency Measures :

- For skin contact: Wash with soap/water; for eye exposure: Rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

Methodological Answer:

- Derivative Synthesis :

- Modify the hydroxyl (-OH) or amino (-NH₂) groups via acetylation, alkylation, or halogenation .

- Biological Assays :

- Enzyme Inhibition : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria .

- Computational Modeling :

- Docking studies (AutoDock Vina) to predict binding affinity to target proteins .

Q. Case Study :

- A bromo-iodo pyridine analog showed IC₅₀ = 2.1 µM against EGFR kinase, highlighting the role of halogen substituents in activity .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Validation :

- Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Structural Elucidation :

- Use X-ray crystallography to verify stereochemistry and rule out isomer interference .

- Meta-Analysis :

Q. Example :

Q. What methodologies are suitable for pharmacokinetic profiling of this compound in preclinical models?

Methodological Answer:

- In Vivo Studies :

- Administer via oral gavage (10 mg/kg) or IV (5 mg/kg) in rodents; collect plasma at intervals (0–24h) .

- Analytical Quantification :

- LC-MS/MS to measure plasma concentration (LOQ = 0.1 ng/mL) .

- Parameter Calculation :

- Use non-compartmental analysis (Phoenix WinNonlin) to determine t₁/₂, Cₘₐₓ, and bioavailability .

Q. Key Finding :

- Related pyridine derivatives show moderate bioavailability (F = 30–40%) due to hepatic first-pass metabolism .

Data Contradiction Analysis

Q. Table 2: Addressing Common Contradictions

| Contradiction Source | Resolution Strategy | Reference |

|---|---|---|

| Variable enzyme inhibition | Standardize assay conditions (pH, temp) | |

| Discrepant SAR outcomes | Validate via orthogonal assays (SPR vs. ITC) | |

| Conflicting solubility data | Use standardized buffers (PBS, DMSO <1%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.